Palbociclib Isethionate

Übersicht

Beschreibung

Palbociclib isethionate is a compound used primarily in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer. It is a selective inhibitor of cyclin-dependent kinases 4 and 6, which play a crucial role in cell cycle regulation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Palbociclib-Isethionat umfasst mehrere Schritte. Eine Methode beinhaltet die Behandlung einer Palbociclib-Salzlösung mit einer anorganischen Base in Wasser oder einem gemischten Lösungsmittel aus Wasser und einem wassermischbaren organischen Lösungsmittel bei einer Temperatur von 0-20 °C, um eine kristalline Form von Palbociclib-Freibasis zu erhalten . Eine andere Methode beinhaltet einen vierstufigen Prozess zur Herstellung von Palbociclib-Isethionat, der milde Prozessbedingungen, einfache Nachbehandlung, hohe Reinheit, niedrige Reaktionskosten und einfache industrielle Produktion umfasst .

Industrielle Produktionsverfahren: Die industrielle Produktion von Palbociclib-Isethionat ist so konzipiert, dass sie effizient und kostengünstig ist. Der Prozess beinhaltet die Verwendung leicht verfügbarer Reagenzien und Lösungsmittel, und die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Palbociclib-Isethionat unterliegt verschiedenen chemischen Reaktionen, darunter Wasserstoffbrückenbindungen und Wechselwirkungen mit anderen Molekülen. Die Kristallstruktur von Palbociclib-Isethionat wird von Kation-Anion- und Kation-Kation-Wasserstoffbrückenbindungen dominiert .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und den Reaktionen von Palbociclib-Isethionat verwendet werden, sind anorganische Basen, Wasser und wassermischbare organische Lösungsmittel . Die Bedingungen beinhalten typischerweise kontrollierte Temperaturen und spezifische pH-Werte, um die gewünschten Reaktionsergebnisse zu gewährleisten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit Palbociclib-Isethionat gebildet werden, sind verschiedene kristalline Formen der Verbindung, die in pharmazeutischen Formulierungen verwendet werden .

Wissenschaftliche Forschungsanwendungen

Palbociclib-Isethionat hat eine breite Palette wissenschaftlicher Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es wird hauptsächlich zur Behandlung von hormonrezeptor-positivem, humanem epidermalen Wachstumsfaktorrezeptor 2-negativem fortgeschrittenem oder metastasiertem Brustkrebs eingesetzt . Die Forschung hat gezeigt, dass Palbociclib-Isethionat die Tumorproliferation effektiv hemmt, indem es den Zellzyklus in der G1-Phase blockiert . Darüber hinaus wird es in Kombination mit anderen Therapien verwendet, um die Behandlungswirksamkeit zu verbessern und die Patientenergebnisse zu verbessern .

Wirkmechanismus

Palbociclib-Isethionat übt seine Wirkung aus, indem es selektiv die cyclin-abhängigen Kinasen 4 und 6 hemmt. Diese Kinasen sind für das Fortschreiten des Zellzyklus von der G1-Phase in die S-Phase unerlässlich . Durch die Hemmung dieser Kinasen verhindert Palbociclib-Isethionat die Phosphorylierung des Retinoblastomproteins, wodurch das Fortschreiten des Zellzyklus blockiert und die Proliferation von Tumorzellen gehemmt wird .

Wissenschaftliche Forschungsanwendungen

Palbociclib isethionate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer . Research has shown that this compound effectively inhibits tumor proliferation by blocking the cell cycle at the G1 phase . Additionally, it is used in combination with other therapies to enhance treatment efficacy and improve patient outcomes .

Wirkmechanismus

Palbociclib isethionate exerts its effects by selectively inhibiting cyclin-dependent kinases 4 and 6. These kinases are essential for the progression of the cell cycle from the G1 phase to the S phase . By inhibiting these kinases, this compound prevents the phosphorylation of the retinoblastoma protein, thereby blocking cell cycle progression and inhibiting tumor cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Zu den Verbindungen, die Palbociclib-Isethionat ähneln, gehören Ribociclib und Abemaciclib, die ebenfalls cyclin-abhängige Kinase-Inhibitoren sind, die zur Behandlung von Brustkrebs eingesetzt werden .

Einzigartigkeit: Palbociclib-Isethionat ist einzigartig in seiner spezifischen Hemmung der cyclin-abhängigen Kinasen 4 und 6, die wichtige Regulatoren des Zellzyklus sind. Seine Wirksamkeit in Kombination mit endokrinen Therapien zur Behandlung von hormonrezeptor-positivem, humanem epidermalen Wachstumsfaktorrezeptor 2-negativem fortgeschrittenem oder metastasiertem Brustkrebs hebt es von anderen ähnlichen Verbindungen ab .

Biologische Aktivität

Palbociclib isethionate, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has emerged as a significant therapeutic agent in oncology, particularly for treating hormone receptor-positive breast cancer. Its mechanism of action primarily involves the inhibition of cell cycle progression, specifically inducing G1 phase arrest in cancer cells. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Palbociclib exerts its effects by inhibiting CDK4 and CDK6, which are crucial for the phosphorylation of the retinoblastoma protein (Rb). This inhibition prevents Rb from releasing E2F transcription factors, thereby blocking cell cycle progression from G1 to S phase. The potency of palbociclib is evidenced by its IC50 values: 11 nM for CDK4 and 15 nM for CDK6, with additional activity against CDK2, CDK5, and CDK9 at higher concentrations .

Efficacy in Clinical Studies

Palbociclib has been evaluated in various clinical settings, demonstrating efficacy in combination therapies. A notable study involved the combination of palbociclib with letrozole in postmenopausal women with ER-positive breast cancer. Results indicated a median progression-free survival (PFS) of 20.2 months for the combination therapy compared to 10.2 months for letrozole alone, highlighting the enhanced therapeutic benefit when combined with hormonal treatments .

Table 1: Summary of Clinical Trials Involving this compound

Case Studies

- Combination Therapy in Bladder Cancer : A retrospective analysis involving 82 patients assessed the efficacy of palbociclib combined with pralatrexate. The study found that this combination reduced liver function impairment and suppressed tumor neovascularization by inhibiting dihydrofolate reductase (DHFR) and vascular endothelial growth factor (VEGF) expression levels .

- CNS Tumors : In a clinical trial targeting recurrent central nervous system tumors in younger patients, palbociclib showed promising results in halting tumor cell growth by blocking essential enzymes required for cell proliferation .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties. Following oral administration, peak plasma concentrations are typically reached within 6 to 12 hours. The mean elimination half-life is approximately 29 hours, allowing for once-daily dosing regimens . Its bioavailability is about 46%, which supports effective systemic exposure at therapeutic doses.

Safety Profile

The safety profile of palbociclib is generally well-tolerated, although it can cause dose-dependent myelosuppression, particularly neutropenia. Clinical studies have reported manageable adverse effects such as nausea and fatigue, which are consistent with other cytotoxic therapies but are often less severe when combined with agents like letrozole .

Eigenschaften

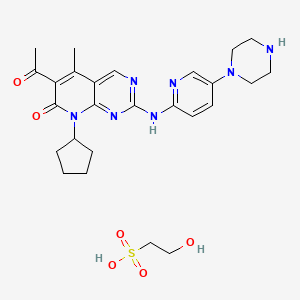

IUPAC Name |

6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;2-hydroxyethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N7O2.C2H6O4S/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;3-1-2-7(4,5)6/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);3H,1-2H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYVFHRFIJKPOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.C(CS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N7O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60231974 | |

| Record name | Palbociclib Isethionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827022-33-3 | |

| Record name | Palbociclib Isethionate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827022333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palbociclib Isethionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 827022-33-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALBOCICLIB ISETHIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1NYL2IRDR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Palbociclib Isethionate?

A1: this compound acts as a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). [, ] These kinases play a crucial role in the phosphorylation of the retinoblastoma (Rb) protein, an event essential for cell cycle progression from the G1 to the S phase. [] By inhibiting CDK4/6, this compound prevents Rb phosphorylation, leading to cell cycle arrest in the G1 phase and ultimately suppressing DNA replication and tumor cell proliferation. []

Q2: How does the structure of this compound relate to its activity?

A2: While the provided abstracts do not delve into specific structure-activity relationship (SAR) studies for this compound, it's important to note that even small modifications to a drug molecule can significantly impact its activity, potency, and selectivity. Research on similar CDK4/6 inhibitors suggests that the specific arrangement of chemical groups within this compound contributes to its binding affinity and selectivity for CDK4/6 over other kinases. Further research exploring the SAR of this compound would be beneficial in understanding the contributions of specific structural elements to its overall activity.

Q3: Has this compound shown promising results in preclinical studies?

A3: Yes, this compound has demonstrated promising preclinical results. For example, a study investigated its potential in combination with antifolate agents for treating mantle cell lymphoma. [] Another study highlighted its synergistic cytotoxic effect with paclitaxel against triple-negative breast cancer cell lines. [] These studies suggest this compound's potential as a therapeutic agent in various cancer types.

Q4: Are there any known biomarkers associated with this compound efficacy?

A4: Although the provided research doesn't directly identify specific biomarkers for this compound efficacy, research on its mechanism points towards potential candidates. Given its role in cell cycle regulation, biomarkers related to CDK4/6 activity, Rb phosphorylation status, and cell cycle progression could be investigated as potential predictors of response to this compound treatment.

Q5: How is this compound formulated to improve its bioavailability?

A5: While the provided research doesn't discuss specific formulation strategies for this compound, one abstract mentions the use of "this compound salt capsules." [] Formulating a drug as a specific salt form, in this case, isethionate, is a common strategy to enhance its pharmaceutical properties. Choosing the right salt form can improve factors like solubility, dissolution rate, stability, and ultimately, bioavailability.

Q6: Are there any concerns regarding the development of resistance to this compound?

A6: While the provided abstracts do not explicitly discuss resistance mechanisms to this compound, it's a crucial aspect to consider in cancer drug development. Research on similar CDK4/6 inhibitors suggests potential resistance mechanisms, such as mutations in CDK4/6 themselves or alterations in upstream signaling pathways regulating their activity. Further research is needed to understand the development of resistance to this compound specifically and explore strategies to overcome it.

Q7: What is the crystal structure of this compound, and what insights does it offer?

A7: this compound crystallizes in the space group P-1 (#2). [] The crystal structure reveals a network of hydrogen bonds, with both cation-anion and cation-cation interactions. Notably, both hydrogen atoms on the protonated nitrogen of the pyrimidine ring in Palbociclib form strong hydrogen bonds with the isethionate anion. This structural information, obtained through synchrotron X-ray powder diffraction and DFT optimization, helps us understand the intermolecular interactions influencing this compound's solid-state properties. []

Q8: How does the administration of this compound with food impact its pharmacokinetics?

A8: A population pharmacokinetic analysis revealed that taking this compound with a high-fat meal leads to a 16.0% increase in relative bioavailability and a 28.8% increase in absorption lag time compared to fasted conditions. [] This suggests that food intake, particularly high-fat meals, can significantly influence the absorption and potentially the overall efficacy of this compound.

Q9: What is the significance of the combination therapy of this compound with Pralatrexate?

A9: A study explored the combination of this compound with Pralatrexate, an antifolate agent, for treating bladder cancer. [] The results indicated that this combination might offer benefits by reducing adverse effects like nausea, vomiting, and liver function impairment compared to standard gemcitabine-cisplatin chemotherapy. [] Furthermore, the study suggested that this combination might suppress tumor neovascularization by inhibiting dihydrofolate reductase (DHFR) and vascular endothelial growth factor (VEGF) expression. [] These findings highlight the potential for synergistic effects and improved therapeutic outcomes with combination therapies incorporating this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.